molecular formula C24H25N5OS B2960250 N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1207037-82-8

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2960250
CAS No.: 1207037-82-8
M. Wt: 431.56
InChI Key: SECZPRGTZGLUAJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a triazole ring and carboxamide group. Its structural complexity arises from the integration of benzyl, dimethylphenyl, and methyl substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-15-11-12-20(13-16(15)2)29-18(4)21(26-27-29)23-25-17(3)22(31-23)24(30)28(5)14-19-9-7-6-8-10-19/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECZPRGTZGLUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N(C)CC4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C24H25N5OS
Molecular Weight: 431.56 g/mol
IUPAC Name: N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, a related compound in the triazole class demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.78 μM to 3.12 μM . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Cytotoxicity and Anticancer Potential

The compound's thiazole and triazole moieties are known to exhibit cytotoxic effects in various cancer cell lines. A study evaluating related triazole compounds reported selective cytotoxicity against cancer cells while maintaining low toxicity to normal cells . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cell division.
  • Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors involved in neurotransmission and hormonal regulation .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Antibacterial Study : A study synthesized a series of triazole conjugates that exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin. The compounds were tested against multiple bacterial strains with promising results indicating lower MIC values than the control .
  • Cytotoxicity Evaluation : Research on related compounds showed that specific modifications in the triazole structure could significantly enhance cytotoxic activity against cancer cell lines while minimizing hemolytic activity .

Data Table: Biological Activity Comparison

Compound NameMIC (μM)Cytotoxicity (IC50 μM)Target Pathway
Compound A0.7815DNA Synthesis
Compound B3.1210Apoptosis
N-benzyl...TBDTBDTBD

Scientific Research Applications

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound with potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This compound has a molecular formula of C24H25N5OSC_{24}H_{25}N_5OS and a molecular weight of 431.56 g/mol.

Antimicrobial Activity

Triazole derivatives, which share structural similarities with this compound, have demonstrated antimicrobial potential. Related triazole compounds have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.78 μM to 3.12 μM.

Cytotoxicity and Anticancer Potential

The compound's thiazole and triazole components are known to exhibit cytotoxic effects against various cancer cell lines. Studies on related triazole compounds have reported selective cytotoxicity against cancer cells, while maintaining low toxicity to normal cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

The biological activities of this compound may be attributed to its ability to interact with biological targets, such as enzyme inhibition and receptor modulation. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cell division. Similar compounds have also been shown to act as agonists or antagonists at various receptors involved in neurotransmission and hormonal regulation.

The table below compares the biological activity of related compounds. Note that the values for this compound are still to be determined.

Compound NameMIC (μM)Cytotoxicity (IC50 μM)Target Pathway
Compound A0.7815DNA Synthesis
Compound B3.1210Apoptosis
N-benzyl...TBDTBDTBD

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Antibacterial Study : A study synthesized a series of triazole conjugates that exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin. The compounds were tested against multiple bacterial strains with promising results indicating lower MIC values than the control.
  • Cytotoxicity Evaluation : Research on related compounds showed that specific modifications in the triazole structure could significantly enhance cytotoxic activity against cancer cell lines while minimizing hemolytic activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Combines a thiazole (1,3-thiazole) and 1,2,3-triazole moiety. The thiazole is substituted at positions 2, 4, and 5, while the triazole features 3,4-dimethylphenyl and methyl groups.
  • Analog 1 () : N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide. Replaces the thiazole with a thiadiazole ring, introducing an ethylsulfanyl group. This alters electronic properties and steric bulk compared to the target compound .
  • Analog 2 () : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Substitutes the thiazole-triazole system with a benzimidazole core, emphasizing methoxy substituents that enhance polarity .
Table 1: Structural Features
Compound Core Heterocycle Key Substituents Molecular Weight (Inferred)
Target Compound Thiazole + Triazole Benzyl, 3,4-dimethylphenyl, N,4-dimethyl ~450-500 g/mol
Analog 1 () Thiadiazole + Triazole Ethylsulfanyl, 4-methylphenyl ~400-450 g/mol
Analog 2 () Benzimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl ~450-500 g/mol

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Analog 2 () : Methoxy substituents improve solubility (~logP 2–3) at the expense of membrane penetration .

Stability and Metabolism

  • Triazole vs. Thiadiazole : The triazole in the target compound may offer metabolic stability over thiadiazole (Analog 1), which is prone to oxidative degradation .

Structural Elucidation Tools

The target compound’s crystal structure (if available) likely employs SHELXL for refinement, as this software dominates small-molecule crystallography (used in 75% of studies, per ) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including cyclization and coupling steps. Key intermediates like triazole and thiazole moieties can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) by monitoring via TLC or HPLC. For example, dimethylformamide (DMF) with potassium carbonate as a base facilitates efficient alkylation . Characterization via IR and NMR ensures structural integrity, while elemental analysis validates purity .

Q. How should researchers validate the compound’s structural identity and purity?

Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns and aromatic proton environments (e.g., benzyl group protons at δ 4.5–5.5 ppm) .
  • FTIR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole/thiazole ring vibrations .
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.4%) .

Q. What computational tools are suitable for preliminary molecular modeling?

Use density functional theory (DFT) for geometry optimization and electrostatic potential mapping. Software like Gaussian or ORCA can predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity . Docking studies (AutoDock Vina, Schrödinger Suite) may predict binding affinities to biological targets, though experimental validation is critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles and anisotropic displacement parameters. For example, triazole-thiazole dihedral angles influence planarity and π-stacking interactions. Use WinGX/ORTEP for visualization and validating hydrogen-bonding networks . If twinning or disorder occurs, apply TWIN/BASF commands in SHELXL .

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell-line variability, solvent effects). Standardize protocols:

  • Dose-response curves : Use ≥3 biological replicates to calculate IC50/EC50 values .
  • Control experiments : Include reference compounds (e.g., positive/negative controls) to normalize data .
  • Meta-analysis : Compare results across platforms (e.g., enzymatic vs. cell-based assays) to identify confounding variables .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Variable substituents : Modify benzyl or dimethylphenyl groups to assess steric/electronic effects. For example, fluorinated analogs may enhance metabolic stability .
  • Biological testing : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition, receptor antagonism). Use CRISPR/Cas9 -modified cell lines to validate target engagement .
  • Data integration : Correlate SAR trends with computational models (e.g., QSAR, pharmacophore mapping) .

Q. What advanced separation techniques improve yield in complex reaction mixtures?

  • HPLC-MS : Resolve diastereomers or regioisomers using chiral columns (e.g., Chiralpak IA) with mass-directed fraction collection .
  • Membrane filtration : Apply tangential flow filtration (TFF) for large-scale purification, especially for hydrophilic byproducts .

Methodological Notes

  • Spectral Interpretation : Cross-reference NMR assignments with DEPT-135/HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Crystallography Pitfalls : Avoid over-interpreting low-resolution data (<1.0 Å). Use PLATON to check for missed symmetry or solvent masking .
  • Bioassay Design : Incorporate counter-screens to rule out non-specific effects (e.g., redox cycling in antioxidant assays) .

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